molecular formula C19H12ClFN2O2 B14362520 N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide CAS No. 95300-25-7

N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide

Katalognummer: B14362520
CAS-Nummer: 95300-25-7
Molekulargewicht: 354.8 g/mol
InChI-Schlüssel: ANSXUPBDRDHVAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide is a complex organic compound characterized by the presence of a chlorobenzoyl group, a fluorophenyl group, and a pyridine carboxamide group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the acylation of 4-fluoroaniline with 4-chlorobenzoyl chloride to form an intermediate, which is then coupled with pyridine-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide include:

    Nicotinamide: An isomer with a carboxamide group in a different position.

    Isonicotinamide: Another isomer with distinct solubility and chemical properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

95300-25-7

Molekularformel

C19H12ClFN2O2

Molekulargewicht

354.8 g/mol

IUPAC-Name

N-[2-(4-chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide

InChI

InChI=1S/C19H12ClFN2O2/c20-14-3-1-12(2-4-14)18(24)16-11-15(21)5-6-17(16)23-19(25)13-7-9-22-10-8-13/h1-11H,(H,23,25)

InChI-Schlüssel

ANSXUPBDRDHVAI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)F)NC(=O)C3=CC=NC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.